Regulatory Procurement: Designated as Dutasteride Impurity 22 Reference Standard
Acetamide, 2,2,2‑trifluoro‑N‑(trimethylsilyl)‑ (CAS 55982‑15‑5) is explicitly designated as Dutasteride Impurity 22, a fully characterized reference standard required for analytical method development, method validation (AMV), and quality control (QC) of the active pharmaceutical ingredient (API) Dutasteride [1]. In contrast, common silylation reagents like MSTFA (CAS 24589‑78‑4), BSTFA (CAS 25561‑30‑2), and BSA (CAS 10416‑59‑8) do not carry this regulatory impurity designation and are therefore not suitable substitutes in a GMP/GLP analytical workflow. Procurement of the exact CAS 55982‑15‑5 compound is mandated by pharmacopeial monographs and regulatory submissions to ensure traceability against USP or EP standards [1].
| Evidence Dimension | Regulatory requirement as pharmaceutical impurity reference standard |
|---|---|
| Target Compound Data | Designated as Dutasteride Impurity 22; used for AMV, QC, and traceability [1]. |
| Comparator Or Baseline | MSTFA, BSTFA, BSA: not listed as Dutasteride impurities; not suitable for impurity quantification. |
| Quantified Difference | Not applicable (binary yes/no compliance requirement). |
| Conditions | Pharmaceutical quality control under ICH guidelines. |
Why This Matters
Regulatory compliance dictates that the exact impurity reference standard must be used; no alternative silylation reagent can fulfill this role, making procurement of CAS 55982‑15‑5 non‑negotiable for Dutasteride analytical testing.
- [1] Axios Research, Dutasteride Impurity 22 (CAS 55982-15-5) Reference Standard. View Source
